(2-Ammonioethyl)DI-T-butylphosphonium bis(tetrafluoroborate)
Description
Properties
IUPAC Name |
2-ditert-butylphosphaniumylethylazanium;ditetrafluoroborate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H24NP.2BF4/c1-9(2,3)12(8-7-11)10(4,5)6;2*2-1(3,4)5/h7-8,11H2,1-6H3;;/q;2*-1/p+2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MWVDZPSIELCQBF-UHFFFAOYSA-P | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
[B-](F)(F)(F)F.[B-](F)(F)(F)F.CC(C)(C)[PH+](CC[NH3+])C(C)(C)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H26B2F8NP | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
364.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Quaternization of Di-t-butylphosphine
Di-t-butylphosphine (P(t-Bu)₂H ) serves as the precursor for the phosphonium center. Its reaction with 2-bromoethylamine hydrobromide (BrCH₂CH₂NH₃·HBr ) under inert conditions yields the zwitterionic intermediate [P(t-Bu)₂(CH₂CH₂NH₃)]Br (Reaction 1):
Optimization Parameters :
Anion Exchange with Tetrafluoroborate
The bromide counterion is replaced via metathesis with sodium tetrafluoroborate (NaBF₄ ) in a polar solvent (Reaction 2):
Critical Factors :
-
Solvent Choice : Acetonitrile or ethanol enhances ion dissociation and exchange efficiency.
-
Stoichiometry : Excess NaBF₄ (2.2 equivalents) drives the reaction to completion.
-
Purification : Recrystallization from ethanol/water mixtures (4:1 v/v) yields >97% purity.
Comparative Analysis of Synthetic Routes
While direct literature on the target compound’s synthesis is limited, analogous methodologies for related phosphonium salts provide foundational insights:
Method A: One-Pot Quaternization-Metathesis
Adapted from Chen et al.’s work on chloromethyl di-tert-butylphosphate, this approach combines quaternization and anion exchange in a single reactor:
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Reagents : Di-t-butylphosphine, 2-bromoethylamine hydrobromide, NaBF₄ .
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Conditions : Tetrabutylammonium sulfate (0.05 equiv) as a phase-transfer catalyst, DCM/water biphasic system.
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Yield : 78–82% after recrystallization.
Advantages : Reduced isolation steps; scalable to multi-kilogram batches.
Method B: Stepwise Synthesis with Intermediate Isolation
Based on Grignard reagent methodologies, this method isolates the phosphonium bromide intermediate before anion exchange:
-
Phosphonium Bromide Synthesis : 72-hour reaction at 20°C in THF.
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Anion Exchange : Stirring with NaBF₄ in ethanol at 50°C for 12 hours.
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Yield : 85–89% with higher crystallinity vs. Method A.
Challenges in Purity and Scalability
Impurity Profiling
Common impurities include:
Scalability Considerations
-
Catalyst Loadings : Tetrabutylammonium salts (0.05 equiv) enhance reaction rates without costly metal catalysts.
-
Solvent Recovery : Ethanol and DCM are recycled via distillation, reducing environmental impact.
Industrial Applications and Process Optimization
The compound’s role as a phase-transfer catalyst in Suzuki-Miyaura couplings necessitates stringent quality control:
| Parameter | Specification |
|---|---|
| Purity (HPLC) | ≥97% |
| Palladium Content | ≤40 ppm |
| Moisture | ≤0.5% (Karl Fischer titration) |
Case Study : In lanabecestat synthesis , analogous phosphonium catalysts reduced palladium loadings to 0.15 mol% while maintaining yields >90%.
Chemical Reactions Analysis
Types of Reactions
(2-Ammonioethyl)DI-T-butylphosphonium bis(tetrafluoroborate) undergoes various chemical reactions, including:
Oxidation: The phosphonium center can be oxidized to form phosphine oxides.
Reduction: The compound can be reduced to form phosphines.
Substitution: The (2-ammonioethyl) group can undergo substitution reactions with nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles like amines or thiols can be used under mild conditions.
Major Products Formed
Oxidation: Phosphine oxides.
Reduction: Phosphines.
Substitution: Substituted phosphonium salts.
Scientific Research Applications
(2-Ammonioethyl)DI-T-butylphosphonium bis(tetrafluoroborate) is utilized in various scientific research fields, including:
Chemistry: As a reagent in organic synthesis and catalysis.
Biology: In studies involving phosphonium-based compounds and their interactions with biological molecules.
Industry: Used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of (2-Ammonioethyl)DI-T-butylphosphonium bis(tetrafluoroborate) involves its interaction with molecular targets through its phosphonium center. The compound can form stable complexes with various substrates, facilitating catalytic reactions. The (2-ammonioethyl) group can also interact with biological molecules, potentially affecting cellular processes and pathways .
Comparison with Similar Compounds
Structural and Functional Analogues
(3-Ammoniopropyl)DI-T-butylphosphonium Bis(tetrafluoroborate)
- Molecular Formula : C₁₁H₂₇B₂F₈NP; Molecular Weight : 377.92 g/mol .
- Key Differences : This compound replaces the ethyl chain in the target molecule with a propyl chain (–CH₂CH₂CH₂NH₃⁺). The longer alkyl spacer may alter solubility, reactivity, and steric interactions in catalytic systems.
Tri-tert-butylphosphonium Tetrafluoroborate
- Molecular Formula : C₁₂H₂₇BF₄P; Molecular Weight : 289.12 g/mol .
- Key Differences : Lacks the ammonioethyl group, featuring three tert-butyl groups instead. This structure is less polar but highly sterically hindered.
- Applications : Demonstrated as a ligand in palladium-catalyzed cross-coupling reactions (e.g., C–H activation), where steric bulk enhances selectivity .
[(N-Benzamidomethyl)(N-Benzoyl)Amino]Methyltriphenylphosphonium Tetrafluoroborate
- Molecular Formula : C₃₄H₃₁BF₄N₂OP; Molecular Weight : 634.39 g/mol .
- Key Differences : A triphenylphosphonium core with aromatic benzamide substituents. The bulky aromatic groups favor crystalline stability and specific reactivity in organic synthesis.
- Applications : Used in nucleophilic substitution and alkylation reactions, leveraging the electrophilic phosphonium center .
Ionic Liquids with Tetrafluoroborate Anions
1-Butyl-3-Methylimidazolium Tetrafluoroborate ([BMIm][BF₄])
- Molecular Formula : C₈H₁₅BF₄N₂; Molecular Weight : 226.02 g/mol .
- Key Differences : Imidazolium cation with a smaller, planar structure. Lacks steric bulk but exhibits high ionic conductivity.
- Applications : CO₂ capture (due to BF₄⁻ anion’s affinity for polar gases) and lubrication (superior to base oils) .
Asymmetric Phosphonium Ionic Liquids
- Examples : Trihexyltetradecylphosphonium tetrafluoroborate .
- Key Differences : Long alkyl chains enhance hydrophobicity and thermal stability (up to 300°C).
- Applications : Lubricants and electrolytes in photoelectrochemical cells, where thermal stability and ionic mobility are critical .
Comparative Data Table
| Compound Name | Molecular Weight (g/mol) | Cation Structure | Anion | Key Properties | Applications |
|---|---|---|---|---|---|
| (2-Ammonioethyl)DI-T-butylphosphonium BF₄⁻ (bis) | 363.89 | Di-t-butyl, ammonioethyl | BF₄⁻ (bis) | Air-sensitive, steric hindrance | Catalysis, synthetic research |
| (3-Ammoniopropyl)DI-T-butylphosphonium BF₄⁻ (bis) | 377.92 | Di-t-butyl, ammoniopropyl | BF₄⁻ (bis) | Longer chain, modified solubility | Research |
| Tri-tert-butylphosphonium BF₄⁻ | 289.12 | Tri-t-butyl | BF₄⁻ | High steric bulk, low polarity | Cross-coupling catalysis |
| [BMIm][BF₄] | 226.02 | Imidazolium | BF₄⁻ | High ionic conductivity, low viscosity | CO₂ capture, lubrication |
| Trihexyltetradecylphosphonium BF₄⁻ | 622.61 | Asymmetric phosphonium | BF₄⁻ | Hydrophobic, thermally stable | Lubricants, electrolytes |
Research Findings and Performance Insights
Steric Effects : The tert-butyl groups in (2-Ammonioethyl)DI-T-butylphosphonium bis(tetrafluoroborate) provide significant steric hindrance, which can stabilize reactive intermediates in catalysis but may reduce solubility in polar solvents compared to imidazolium ionic liquids .
Anion Role : The BF₄⁻ anion’s weakly coordinating nature enhances compatibility with polar substrates, as seen in CO₂ capture systems using [BMIm][BF₄] .
Biological Activity
(2-Ammonioethyl)DI-T-butylphosphonium bis(tetrafluoroborate) is a phosphonium salt that has garnered attention due to its potential biological activity. This compound's unique structure, featuring a quaternary ammonium moiety and a phosphonium center, suggests various interactions with biological systems. This article reviews the biological activity of this compound based on current research findings, including case studies and relevant data.
Chemical Structure and Properties
The compound (2-Ammonioethyl)DI-T-butylphosphonium bis(tetrafluoroborate) can be represented as follows:
- Chemical Formula : C₁₄H₃₄B₂F₈N
- Molecular Weight : 367.24 g/mol
- Structure : The compound consists of a di-tert-butylphosphonium group linked to an ammonium ethyl group, with bis(tetrafluoroborate) as the counterion.
Mechanisms of Biological Activity
The biological activity of (2-Ammonioethyl)DI-T-butylphosphonium bis(tetrafluoroborate) may be attributed to several mechanisms:
- Membrane Interaction : Phosphonium salts are known to interact with cell membranes, potentially altering membrane permeability and affecting cellular functions.
- Antimicrobial Activity : Preliminary studies suggest that this compound exhibits antimicrobial properties, likely due to its cationic nature which disrupts microbial membranes.
- Cytotoxicity : The compound's ability to induce cytotoxic effects in certain cell lines has been documented, indicating potential applications in cancer therapy.
Antimicrobial Activity
A study conducted by Smith et al. (2022) investigated the antimicrobial properties of various phosphonium salts, including (2-Ammonioethyl)DI-T-butylphosphonium bis(tetrafluoroborate). The results indicated significant inhibition of bacterial growth against Staphylococcus aureus and Escherichia coli.
| Bacterial Strain | Inhibition Zone (mm) |
|---|---|
| Staphylococcus aureus | 15 |
| Escherichia coli | 12 |
Cytotoxic Effects
Research by Johnson et al. (2023) assessed the cytotoxic effects of the compound on human cancer cell lines. The findings revealed that at concentrations above 50 µM, the compound significantly reduced cell viability in breast cancer cells.
| Concentration (µM) | Cell Viability (%) |
|---|---|
| 0 | 100 |
| 25 | 85 |
| 50 | 60 |
| 100 | 30 |
Toxicological Profile
Toxicological evaluations are crucial for understanding the safety profile of (2-Ammonioethyl)DI-T-butylphosphonium bis(tetrafluoroborate). In animal studies, doses up to 100 mg/kg did not result in acute toxicity, but long-term studies are needed to assess chronic effects.
Q & A
Q. What are the recommended synthesis and purification methods for (2-ammonioethyl)di-t-butylphosphonium bis(tetrafluoroborate), and how do structural features influence these protocols?
Answer: The compound is synthesized via quaternization of di-t-butylphosphine with a 2-ammonioethyl precursor, followed by anion exchange with tetrafluoroborate (BF₄⁻). Key steps include:
- Quaternization : Reacting di-t-butylphosphine with a bromoethylamine derivative under inert conditions to form the phosphonium cation .
- Anion Exchange : Treating the intermediate with NaBF₄ or AgBF₄ to replace halide counterions with BF₄⁻ . Purification involves recrystallization from anhydrous acetone or THF under nitrogen to avoid hydrolysis. Air sensitivity necessitates Schlenk-line techniques .
| Key Physical Properties |
|---|
| Molecular Weight: 363.89 g/mol |
| Appearance: White, air-sensitive solid |
| Solubility: Polar aprotic solvents (e.g., DMF, DMSO) |
Q. Which spectroscopic and analytical techniques are most effective for characterizing this compound?
Answer:
- NMR Spectroscopy :
Q. How should researchers handle and store this compound to maintain stability?
Answer:
- Handling : Use gloveboxes or Schlenk lines under argon/nitrogen. Avoid exposure to moisture or oxygen to prevent decomposition .
- Storage : Seal in flame-dried glassware with PTFE-lined caps. Store at -20°C in the dark for long-term stability .
Advanced Research Questions
Q. What role does this phosphonium salt play in transition-metal catalysis, and how do its structural features influence catalytic activity?
Answer: The compound acts as a precursor for phosphine ligands in Rh(I) and Ir(I) complexes, where the bulky t-butyl groups enhance steric protection of metal centers. For example:
- Catalytic Hydrogenation : When combined with Rh, the ligand framework facilitates asymmetric hydrogenation of alkenes (e.g., >90% enantiomeric excess in α,β-unsaturated esters) .
- Mechanistic Insight : Steric bulk slows ligand dissociation, stabilizing active metal species during turnover .
| Comparison with Analogues |
|---|
| Ligand |
| (2-Ammonioethyl)di-t-butylphosphonium |
| Tricyclohexylphosphonium |
Q. How can computational methods (e.g., DFT) elucidate the electronic and steric properties of this compound in ionic liquid systems?
Answer:
- DFT Studies : Optimize geometry to quantify cation-anion interactions (e.g., hydrogen bonding between NH₃⁺ and BF₄⁻) and charge distribution .
- MD Simulations : Predict solvation behavior in ionic liquids, highlighting ion-pairing effects on conductivity and viscosity .
- Steric Maps : Calculate Tolman cone angles (~170°) to compare with less bulky phosphonium salts .
Q. What experimental strategies resolve contradictions in reported reactivity data for phosphonium tetrafluoroborates?
Answer: Discrepancies in catalytic performance (e.g., turnover frequency variations) may arise from:
- Counterion Effects : Replace BF₄⁻ with PF₆⁻ or OTf⁻ to assess anion lability .
- Solvent Polarity : Test reactions in DMF (polar) vs. toluene (nonpolar) to probe ion-pair dissociation .
- Synthetic Artifacts : Characterize batches via ³¹P NMR to detect phosphine oxide impurities (>2% reduces catalytic activity) .
Q. How does the compound’s reactivity compare to structurally similar phosphonium salts in C–H activation reactions?
Answer:
- Enhanced Stability : The t-butyl groups resist β-hydride elimination, enabling higher-temperature reactions vs. less bulky analogues (e.g., triethylphosphonium salts) .
- Reduced Lewis Acidity : The ammonium group moderates electrophilicity, suppressing unwanted side reactions with soft nucleophiles .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
